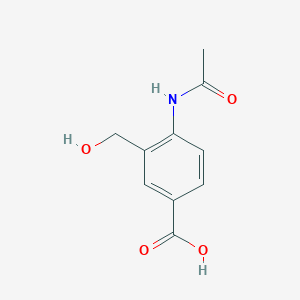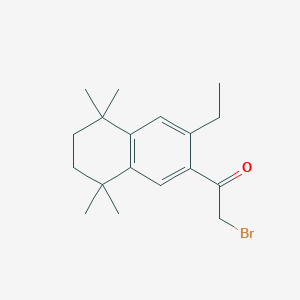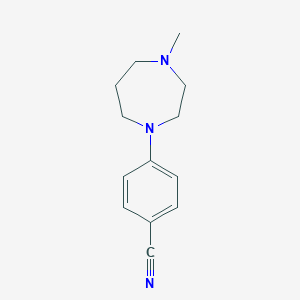
4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline is a compound of interest due to its structural complexity and potential applications in various chemical fields. It belongs to the quinoline family, characterized by a fused benzene and pyridine ring structure, which is often modified with different substituents to achieve desired physical and chemical properties.
Synthesis Analysis
The synthesis of 4-chloro-7-(trifluoromethyl)quinoline, a closely related compound, involves a base-mediated reaction of ortho-nitroaryl chlorides and fluorides with nitroalkanes followed by an oxidative Nef reaction to yield aryl ketones. This procedure has been utilized in the synthesis of antihypertensive agents like losulazine (Reid & Runge, 1990).
Molecular Structure Analysis
The molecular structure of quinoline derivatives has been extensively studied, revealing the influence of substituents on the hydrogen bonding patterns and overall stability. For example, the structures of isomeric compounds of quinoline with chloro- and nitro-substituted benzoic acid show significant variations in hydrogen bonding and molecular geometry, indicating the structural flexibility of the quinoline backbone (Gotoh & Ishida, 2009).
Chemical Reactions and Properties
Quinoline derivatives undergo a range of chemical reactions, including oxidative dimerization in the presence of trichloro- and trifluoroacetic acid, leading to the formation of dimers and other complex molecules (Carloni et al., 1993). These reactions demonstrate the reactivity of the nitro and chloro substituents on the quinoline nucleus.
Applications De Recherche Scientifique
Synthesis and Heterocycle Formation
4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline and its derivatives have been utilized as precursors in the synthesis of various heterocyclic compounds. Khodair et al. (1999) demonstrated its use in creating heterocyclo[c]quinolines, where the nitro group plays multiple roles in cyclization processes. These derivatives display a wide array of biological properties, being potentially useful as antitumor agents, fungicides, and antibacterials, among others (Khodair, Abbasi, Ibrahim, Soliman, & El‐Ashry, 1999).
Synthesis of Specific Compounds
You Qidong (2009) reported the synthesis of a new compound, 6-methyl-4-chloro-7-nitro-3-carbonitrile quinoline, from 4-methylaniline through a multi-step process, highlighting the chemical versatility and potential for creating novel compounds for various applications (You Qidong, 2009).
Biological Evaluation
Faldu et al. (2014) synthesized and evaluated the biological activity of 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols, demonstrating the potential of these compounds in antimicrobial activity against various bacterial and fungal strains (Faldu, Talpara, Bhuva, Vachharajani, & Shah, 2014).
Intermediate in Synthesis of Pharmaceuticals
Reid and Runge (1990) used 4-chloro-7-(trifluoromethyl)quinoline as an intermediate in the synthesis of the antihypertensive agent losulazine, showcasing its application in pharmaceutical synthesis (Reid & Runge, 1990).
Synthesis and Pharmacological Activity
Granik et al. (1978) investigated the pharmacological properties of quinoline derivatives with a chlorine atom or a nitro group, further underscoring the significance of these compounds in medicinal chemistry (Granik, Zhidkova, Kiselev, Glushkov, Polezhaeva, & Mashkovskii, 1978).
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O2/c1-5-2-3-7-9(10(5)17(18)19)6(12)4-8(16-7)11(13,14)15/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONWLLRFRJIKFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(C=C2Cl)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371484 |
Source


|
| Record name | 4-chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175203-61-9 |
Source


|
| Record name | 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

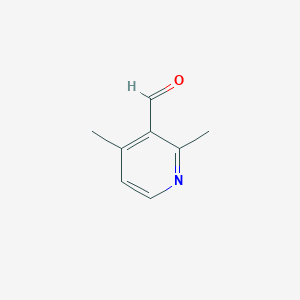
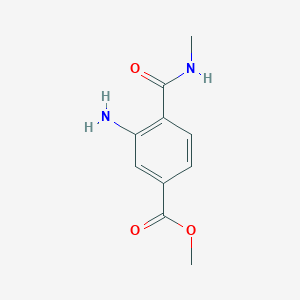

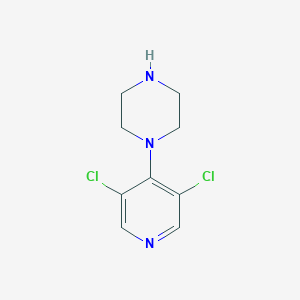



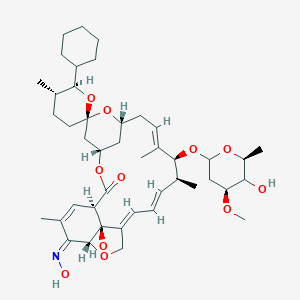

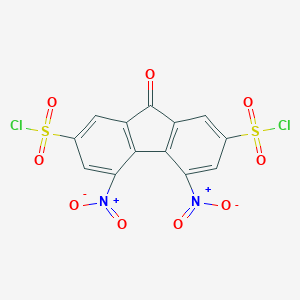
![4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B66266.png)
